molecular formula C11H21ClO3S B15327238 (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride

Cat. No.: B15327238
M. Wt: 268.80 g/mol
InChI Key: BJENHIYJPKRYPR-UHFFFAOYSA-N
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Description

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is characterized by the presence of a tert-butoxymethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and various industrial applications due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with tert-butyl chloroformate to form the tert-butoxymethyl cyclopentyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize flow microreactor systems, which provide better control over reaction parameters and improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the reaction.

Scientific Research Applications

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog without the cyclopentyl and tert-butoxymethyl groups.

    Cyclopentylmethanesulfonyl Chloride: Lacks the tert-butoxymethyl group.

    Tert-butoxymethylmethanesulfonyl Chloride: Lacks the cyclopentyl group.

Uniqueness

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to the presence of both the tert-butoxymethyl and cyclopentyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxymethyl]cyclopentyl]methanesulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10(2,3)15-8-11(6-4-5-7-11)9-16(12,13)14/h4-9H2,1-3H3

InChI Key

BJENHIYJPKRYPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1(CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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